Product packaging for 6-Methylspiro[4.5]deca-2,6-dien-1-one(Cat. No.:CAS No. 85620-42-4)

6-Methylspiro[4.5]deca-2,6-dien-1-one

Cat. No.: B14409292
CAS No.: 85620-42-4
M. Wt: 162.23 g/mol
InChI Key: OOTGMLILFKXAMM-UHFFFAOYSA-N
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Description

6-Methylspiro[4.5]deca-2,6-dien-1-one (CAS Number: 85620-42-4) is a high-value spirocyclic dienone compound of significant interest in advanced organic synthesis and fragrance research . Compounds featuring the spiro[4.5]decane carbon framework are recognized as key intermediates for constructing complex molecular architectures, serving as a versatile scaffold for further chemical elaboration . Structurally related spiro[4.5]decadienone compounds are extensively studied for their fragrant qualities, particularly their vetivert, woody, and grapefruit-like aromas, making them valuable targets in the development of novel fragrance ingredients . As a spiro-dienone, its reactivity is defined by its conjugated system, which is amenable to various transformation reactions, enabling researchers to explore new synthetic pathways and develop novel chemical entities . This product is intended for research and development purposes in a controlled laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions, consulting the relevant safety data sheet prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14O B14409292 6-Methylspiro[4.5]deca-2,6-dien-1-one CAS No. 85620-42-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

85620-42-4

Molecular Formula

C11H14O

Molecular Weight

162.23 g/mol

IUPAC Name

10-methylspiro[4.5]deca-2,9-dien-4-one

InChI

InChI=1S/C11H14O/c1-9-5-2-3-7-11(9)8-4-6-10(11)12/h4-6H,2-3,7-8H2,1H3

InChI Key

OOTGMLILFKXAMM-UHFFFAOYSA-N

Canonical SMILES

CC1=CCCCC12CC=CC2=O

Origin of Product

United States

Advanced Synthetic Methodologies for 6 Methylspiro 4.5 Deca 2,6 Dien 1 One and Its Spirodienone Analogues

Strategies for Constructing the Spiro[4.5]deca-2,6-dien-1-one Scaffold

The construction of the spiro[4.5]deca-2,6-dien-1-one scaffold presents a significant synthetic challenge due to the formation of a sterically hindered quaternary carbon center. doi.org To address this, a variety of innovative synthetic strategies have been developed, broadly categorized into intramolecular cyclization, intermolecular cycloaddition, and base-catalyzed spiroannelation techniques.

Intramolecular Cyclization Approaches

Intramolecular cyclization represents a powerful strategy for the synthesis of spirodienones, offering high efficiency and control over stereochemistry. These methods typically involve the formation of the spirocyclic system from a linear precursor through the creation of a key carbon-carbon bond.

Dearomatization-Initiated Cyclizations (e.g., from Phenol (B47542) Precursors)

Dearomatization of phenol derivatives is a cornerstone in the synthesis of spirocyclohexadienones. researchgate.netresearchgate.net This approach leverages the inherent reactivity of the aromatic ring, which upon activation, undergoes an intramolecular nucleophilic attack to form the spirocyclic core. A common method involves the oxidation of a phenol precursor, which generates a phenoxonium ion or a related reactive intermediate that subsequently cyclizes. acs.org For instance, the oxidation of 3-(4-hydroxy-2-methoxyphenyl)propanoic acid using [Bis(trifluoroacetoxy)iodo]benzene (PIFA) leads to the formation of 6-Methoxy-1-oxaspiro[4.5]deca-6,9-diene-8-one in a 46% yield. nih.govmdpi.com This transformation proceeds through an intramolecular spiroannulation, highlighting the utility of hypervalent iodine reagents in mediating such cyclizations. nih.gov

PrecursorReagentProductYield
3-(4-hydroxy-2-methoxyphenyl)propanoic acid[Bis(trifluoroacetoxy)iodo]benzene (PIFA)6-Methoxy-1-oxaspiro[4.5]deca-6,9-diene-8-one46%
Radical-Mediated Annulation Strategies

Radical cyclizations provide an alternative and powerful avenue for the construction of spiro[4.5]decanes. researchgate.net These reactions often proceed under mild conditions and exhibit excellent functional group tolerance. One such strategy involves a cascade radical 1,6-addition/cyclization of para-quinone methides. nih.gov This method allows for the formation of C-N, C-C, and C-I bonds in a single step with high efficiency. nih.gov The reaction is initiated by the chemoselective 1,6-addition of an azide (B81097) radical, which then triggers a regioselective 5-exo-dig cyclization and subsequent radical coupling. nih.gov Another approach utilizes a photoredox-mediated C–O bond activation of aromatic carboxylic acids to generate acyl radicals, which then undergo a 6-exo-trig cyclization to form spiro-chromanone products. researchgate.net These radical-mediated dearomative annulation cascades offer a versatile route to various spirocyclic frameworks. researchgate.net

ReactantsKey FeaturesProduct Class
para-Quinone methides, TMSN3, DIPI, I2Cascade three-component iodoazidationSpiro[4.5]deca-6,9-dien-8-ones
Aromatic carboxylic acidsPhotoredox-mediated C–O bond activation, 6-exo-trig cyclizationSpiro-chromanones
Intramolecular Ipso-Halocyclization Protocols

Intramolecular ipso-halocyclization has emerged as a robust method for the synthesis of spiro[4.5]trienones. nih.govnih.gov This reaction involves the electrophilic cyclization of aryl-substituted alkynes, where a halogen electrophile induces an intramolecular attack at the ipso-position of the aromatic ring. nih.gov A variety of 4-(p-unsubstituted-aryl)-1-alkynes can undergo this transformation in the presence of halide electrophiles like ICl, I2, and Br2, affording halo-substituted spiro[4.5]trienones in moderate to good yields. nih.govnih.gov The reaction conditions are typically mild, making this a versatile strategy. nih.gov Furthermore, spirodienones bearing a 1-azaspiro[4.5]decane ring system can be synthesized from N-methoxy-(4-halogenophenyl)amides via an intramolecular ipso-attack of a nitrenium ion generated with [hydroxy(tosyloxy)iodo]benzene. acs.org

Intermolecular Cycloaddition Reactions (e.g., Lewis Acid Mediated Diels-Alder)

Intermolecular cycloaddition reactions, particularly the Diels-Alder reaction, are powerful tools for the construction of cyclic systems. mdpi.com In the context of spiro[4.5]decanes, Lewis acid-catalyzed Diels-Alder reactions have proven to be particularly effective. researchgate.netmdpi.com These reactions enhance the reaction rate and control the stereoselectivity of the cycloaddition. mdpi.comrsc.org For instance, the synthesis of optically active spiro[4.5]decanes has been achieved through a Diels-Alder cycloaddition between 5-methylenefuran-2(5H)-one and chiral dienes. rsc.org Lewis acids can also mediate the Diels-Alder reactions of allenoic acid derivatives with 1,3-cyclopentadienes, leading to spirocyclic products with high diastereoselectivity. rsc.org Additionally, acs.orgamazonaws.com-cycloaddition reactions of group 13 diyls with 1,2-diketones have been reported to yield 5-metalla-spiro[4.5]heterodecenes. doaj.orgresearchgate.netdntb.gov.ua

DieneDienophileLewis Acid/CatalystProduct Class
Chiral dienes (e.g., 1-[(–)-menthyloxy]-3-trimethylsilyloxybuta-1,3-diene)5-methylenefuran-2(5H)-one-Optically active spiro[4.5]decanes
1,3-CyclopentadienesAllenoic acid derivativesEu(fod)3 or EtAlCl2Spiro[4.5]decanes
Group 13 diyls (LM; M = Al, Ga, In, Tl)1,2-Diketones-5-Metalla-spiro[4.5]heterodecenes

Base-Catalyzed Spiroannelation Techniques

Base-catalyzed spiroannelation provides another strategic approach to the spiro[4.5]decane framework. These methods often involve the generation of a nucleophile that undergoes an intramolecular cyclization. For example, a gold(I)-catalyzed vinylogous Conia-ene reaction has been developed to construct densely functionalized spiro[4.5]deca-1,6-diene-8-ones from 4-alkyne tethered cyclohex-2-enones. researchgate.net This reaction proceeds under mild conditions and offers a wide substrate scope. researchgate.net Additionally, three-component condensation reactions of phenols or anisole (B1667542) with isobutyraldehyde (B47883) and nitriles in the presence of concentrated sulfuric acid can lead to the formation of 2-azaspiro[4.5]deca-6,9-dien-8-ones and their trienone analogues. researchgate.netresearchgate.net

Starting MaterialsKey ReactionProduct Class
4-Alkyne tethered cyclohex-2-enonesAu(I)-catalyzed vinylogous Conia-ene reactionDensely functionalized spiro[4.5]deca-1,6-diene-8-ones
2,6-Dimethylphenol, isobutyraldehyde, nitrilesThree-component condensation in conc. H2SO41-Substituted 2-azaspiro[4.5]deca-6,9-dien-8-ones
Anisole, isobutyraldehyde, nitrilesThree-component condensation in conc. H2SO41-R-3,3-dimethyl-2-azaspiro[4.5]deca-1,6,9-trien-8-ones

[3+3] Cyclization Strategies

The [3+3] cyclization, or annulation, strategy is a powerful method for the construction of six-membered rings, including the cyclohexadienone core of spirodienones. This approach involves the reaction of a three-carbon synthon with another three-atom component. In the context of spirodienone synthesis, this often involves the reaction of a dienophile with a suitable three-carbon nucleophile or electrophile.

Recent advancements have demonstrated the utility of organocatalytic asymmetric [3+3] cyclization reactions. For example, the reaction of nitroenynes with 3-pyrrolyloxindoles, catalyzed by a chiral bifunctional squaramide, provides enantioenriched polycyclic aza-spirooxindoles in good yields. nih.gov This Michael/Friedel-Crafts cascade reaction showcases the potential of organocatalysis to construct complex spirocyclic systems with high stereocontrol.

Another notable strategy involves a radical [2+2+1] cycloaddition, which effectively acts as a formal [3+3] cyclization. This method utilizes the 5-exo cyclization of 2-allyloxyphenyldiazonium ions, which then undergo a consecutive addition to alkynes to form ortho-spirocyclohexadienones. nih.gov This radical cascade features the formation of three new carbon-carbon bonds in a single operation.

Catalytic Systems in the Synthesis of Spirodienones

Modern synthetic chemistry heavily relies on catalytic systems to achieve high efficiency, selectivity, and sustainability. The synthesis of spirodienones has greatly benefited from the development of novel transition metal, photoredox, and organocatalytic methods.

Transition metals have been extensively used in catalysis due to their variable oxidation states and ability to coordinate with organic molecules. semanticscholar.orgmdpi.commdpi.com Vanadium-based catalysts, in particular, have emerged as effective reagents for oxidative coupling reactions to form spirodienones.

A mild and efficient method for the intramolecular coupling of tethered phenols using a vanadium catalyst has been developed. nih.gov This approach allows for the direct synthesis of phenol-dienone products in good yields with low catalyst loadings. nih.gov The reaction tolerates a wide range of electronically diverse phenol precursors and has been successfully applied to the synthesis of several natural products. nih.gov Mechanistic studies suggest that the reaction may proceed through a radical-radical coupling mechanism facilitated by a vanadium(V) complex. upenn.edu

The combination of a simple monomeric vanadium species with a Brønsted or Lewis acid has been shown to effect the asymmetric oxidative ortho-ortho coupling of 2-hydroxycarbazoles, demonstrating the versatility of vanadium catalysis in constructing axially chiral biaryl systems, which are precursors to certain spirodienone analogues. upenn.edu

Table 1: Examples of Vanadium-Catalyzed Oxidative Coupling

Substrate Catalyst System Product Yield (%) Reference
Tethered Phenol VO(acac)₂ / O₂ Phenol-Dienone Good nih.gov

Visible-light photoredox catalysis has become a powerful tool for the generation of radicals under mild conditions, enabling a variety of dearomative cyclization reactions to form spirocycles. acs.orgresearchgate.net This sustainable approach avoids the use of harsh reagents and high temperatures.

An efficient photocatalytic visible-light-induced radical ortho-dearomatization of diethyl 2-bromo-2-(2-methoxybenzyl)malonate and alkynes has been reported to afford spiro[4.5]deca-1,7,9-trien-6-ones in moderate to excellent yields. acs.org The reaction is catalyzed by fac-Ir(ppy)₃ and proceeds smoothly even on a larger scale with low catalyst loading. acs.org

Furthermore, a redox-neutral intramolecular dearomative spirocyclization of phenols induced by visible light has been described. bohrium.com This photochemical cyclization is catalyzed by a phenolate (B1203915) anion-derived photocatalyst and delivers the spirocyclohexadienone product through a single-electron transfer (SET) process. bohrium.com

Intermolecular dearomative photocycloaddition of phenols with bicyclo[1.1.0]butanes has also been achieved through photoredox catalysis, providing access to a bicyclo[2.1.1]hexane unit fused to a cyclic enone moiety. nih.gov

Table 2: Examples of Photoredox-Catalyzed Spirodienone Synthesis

Reaction Type Catalyst Substrates Product Yield (%) Reference
Radical ortho-dearomatization fac-Ir(ppy)₃ Diethyl 2-bromo-2-(2-methoxybenzyl)malonate, Alkyne Spiro[4.5]deca-1,7,9-trien-6-one Moderate to Excellent acs.org
Intramolecular dearomative spirocyclization Phenolate anion-derived photocatalyst Aryl halide tethered phenol Spirocyclohexadienone - bohrium.com

Organocatalysis has revolutionized asymmetric synthesis by providing a metal-free alternative for the construction of chiral molecules. mdpi.com In the context of spirodienone synthesis, chiral amines and Brønsted acids have proven to be particularly effective catalysts.

Chiral primary and secondary amines are versatile catalysts for a wide range of asymmetric transformations, often proceeding through enamine or iminium ion intermediates. These catalysts have been successfully employed in cascade and domino reactions to construct complex spirocyclic frameworks. doaj.orgmdpi.comsciforum.net

The organocatalytic asymmetric spirocyclization of cyclic 2,4-dienones with cyanoketones has been achieved using a cinchona alkaloid-derived bifunctional primary amine catalyst. rsc.org This cascade reaction affords spiro-dihydropyrano cyclohexanones in moderate to good yields with high enantioselectivities. rsc.org

The synthesis of chiral spirooxindoles has been accomplished through various aminocatalytic activation modes, including oxa-Michael-Michael reactions and Diels-Alder reactions. doaj.orgmdpi.comsciforum.net These cascade reactions allow for the efficient construction of complex polycyclic spirooxindole derivatives. mdpi.com

Chiral Brønsted acids, particularly phosphoric acids, have emerged as powerful catalysts for a variety of enantioselective reactions, including cyclizations to form spiro compounds. researchgate.net

A highly stereoselective Brønsted acid-catalyzed synthesis of densely substituted spiroisoindolinones from enamides and 3-hydroxy-isoindolinones has been reported. researchgate.net Using simple Brønsted acids like para-toluenesulfonic acid, spiroisoindolinones with three contiguous stereogenic centers can be formed in high yields and diastereoselectivities. The use of a chiral phosphoric acid catalyst enables the diastereo- and enantioselective synthesis of these compounds. researchgate.net

Furthermore, the Brønsted acid-catalyzed cyclization of diaryl- and alkyl aryl-1,3-dienes provides a straightforward route to various indene (B144670) derivatives, which can serve as precursors for spirodienone synthesis. nih.gov Computational studies have provided insights into the mechanism and stereoselectivity of Brønsted acid-catalyzed transannular cycloadditions of cycloalkenone hydrazones. beilstein-journals.orgbeilstein-journals.org

Table 3: Compound Names Mentioned in the Article

Compound Name
6-Methylspiro[4.5]deca-2,6-dien-1-one
Spiro[4.5]deca-1,7,9-trien-6-ones
Diethyl 2-bromo-2-(2-methoxybenzyl)malonate
fac-Tris(2-phenylpyridine)iridium (fac-Ir(ppy)₃)
Aza-spirooxindoles
Spiro-dihydropyrano cyclohexanones
2-Allyloxyphenyldiazonium ions
2-Hydroxycarbazoles
Spiroisoindolinones

Organocatalytic Asymmetric Synthesis

Role of Key Precursors and Reaction Intermediates

The synthesis of complex molecular architectures such as this compound and related spirodienones is critically dependent on the nature of the precursors and the transient species formed during the reaction. The characteristics of these intermediates, including their stability and reactivity, dictate the feasibility, efficiency, and stereochemical outcome of the synthetic route.

The formation of spirocyclic frameworks often involves an intramolecular cyclization step where a nucleophile attacks an electrophilic center. While oxygen-based nucleophiles are common, the use of sulfur-containing nucleophiles introduces distinct reactivity patterns that can be harnessed for spirodienone synthesis.

Sulfur atoms, being larger and more polarizable than oxygen, generally act as more potent nucleophiles. This enhanced nucleophilicity means that thiolate conjugate bases are excellent nucleophiles in SN2 reactions. In the context of spirodienone synthesis, a precursor containing a thiol group could facilitate cyclization under milder conditions compared to its alcohol counterpart. The chemical behavior of thiols and sulfides contrasts significantly with that of alcohols and ethers. Since hydrogen sulfide (B99878) is a much stronger acid than water, thiols are stronger acids than the equivalent alcohols, allowing for the easy formation of thiolate bases which are excellent nucleophiles.

However, the role of sulfur is multifaceted. In certain model systems, sulfur in the nucleophilic position has been shown to preferentially attack a neighboring carbon atom rather than a phosphorus center, leading to the formation of a thiirane (B1199164) ring. This suggests that in the synthesis of spirodienones, the regioselectivity of the cyclization step could be influenced by the choice of a sulfur nucleophile, potentially leading to alternative ring structures depending on the substrate and reaction conditions. The strength of the S-H bond is considerably less than the O-H bond, which can also influence the thermodynamics of the reaction pathways. The unique properties of sulfur-derived functional groups have been instrumental in the development of a wide range of pharmaceuticals.

Table 1: Comparison of Oxygen and Sulfur Nucleophile Properties

Property Oxygen Nucleophiles (e.g., Alcohols) Sulfur Nucleophiles (e.g., Thiols)
Polarizability Lower Higher
Nucleophilicity Good Excellent
Acidity of R-XH Weaker Acid (Higher pKa) Stronger Acid (Lower pKa)
Bond Strength (R-X-H) Stronger O-H bond Weaker S-H bond

| Potential Side Reactions | Standard ether formation | Potential for alternative cyclizations (e.g., thiirane formation) |

This table provides an interactive comparison of the key chemical properties of oxygen and sulfur nucleophiles relevant to their role in synthesis.

The formation of spirocycles frequently proceeds through cationic intermediates, the stability of which is paramount to the success of the reaction. In the synthesis of spiro[3.3]heptan-1-ones, for instance, a key intermediate is a cyclopropylcarbinyl cation. Such cations are known to be particularly stable and long-lived due to significant charge delocalization into their bicyclobutonium form.

This inherent stability allows time for conformational changes, such as bond rotation, to occur at the reaction center before subsequent rearrangement or bond formation. The specific rotamers of this spiro-cationic intermediate can lead to distinct diastereomers of the final spirocyclic product, highlighting the influence of intermediate stability on stereoselectivity. The formation of these stable intermediates can be achieved through methods like the protonation of a bicyclobutyl group.

The stability of a spiro-cationic intermediate is influenced by several factors, as detailed in the table below.

Table 2: Factors Influencing the Stability of Spiro-Cationic Intermediates

Factor Description Impact on Stability Example
Charge Delocalization Spreading of the positive charge over multiple atoms through resonance or orbital overlap. High Delocalization in a cyclopropylcarbinyl cation into a bicyclobutonium form.
Neighboring Group Participation Interaction of adjacent functional groups to stabilize the cationic center. Moderate to High A neighboring phenyl or vinyl group can stabilize a carbocation through π-system interaction.
Hyperconjugation Interaction of the electrons in a sigma bond (usually C-H or C-C) with an adjacent empty p-orbital. Moderate Alkyl substituents on or near the cationic center increase stability.

| Solvent Effects | The ability of the solvent to solvate and stabilize the charged intermediate. | Variable | Polar, coordinating solvents can stabilize cationic intermediates. |

This interactive table outlines the key factors that contribute to the stabilization of spiro-cationic intermediates during chemical reactions.

Modern Synthetic Approaches: Microwave-Promoted Multicomponent Reactions

In recent years, microwave-assisted synthesis has emerged as a powerful and efficient tool in organic chemistry, offering significant advantages over conventional heating methods. When combined with multicomponent reactions (MCRs), this technology provides a highly effective strategy for the synthesis of complex molecules like spirodienones and their heterocyclic analogues. MCRs, where three or more reactants combine in a single pot to form a product containing the majority of the atoms from the starting materials, are inherently efficient and align with the principles of green chemistry.

The application of microwave irradiation to MCRs often leads to dramatic reductions in reaction times, increased product yields, and improved selectivity. Microwave heating accelerates reactions by directly and efficiently transferring energy to the reactants, leading to uniform and rapid heating that can minimize the formation of side products.

For example, a green, metal-free protocol for the synthesis of spiro indoline-3,4′-pyrazolo[3,4-b]pyridines was developed using a three-component reaction under microwave irradiation at 60 °C. This method provided excellent yields and avoided the need for chromatographic purification. Similarly, the synthesis of indoline-spiro fused pyran derivatives has been achieved through a microwave-assisted MCR in an aqueous medium without a catalyst.

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis of a Spiro Compound

Parameter Conventional Method Microwave-Assisted Method Reference
Reaction Time 24 hours 50 minutes
Product Yield 49% 82%
Side Product Formation Significant Drastically Reduced
Energy Efficiency Lower Higher

| Process Complexity | Often requires multiple steps and purification | One-pot synthesis with simpler workup | |

This interactive table compares the key performance metrics of a conventional synthetic method versus a microwave-promoted multicomponent reaction for the synthesis of a complex organic molecule.

The use of microwave-assisted multicomponent reactions represents a modern, sustainable, and highly efficient approach for generating molecular diversity and constructing complex spirocyclic frameworks.

Chemical Reactivity and Mechanistic Investigations of 6 Methylspiro 4.5 Deca 2,6 Dien 1 One Systems

Rearrangement Reactions

The strained spirocyclic core and the presence of unsaturation in 6-Methylspiro[4.5]deca-2,6-dien-1-one make it susceptible to a variety of rearrangement reactions, often driven by the formation of more stable carbocation intermediates or the aromatization of a six-membered ring.

Wagner-Meerwein Rearrangements in Spirocyclic Contexts

The Wagner-Meerwein rearrangement, a classic carbocation-mediated 1,2-shift of an alkyl or aryl group, is a potential reaction pathway for spirocyclic systems like this compound, particularly under acidic conditions. While specific studies on the Wagner-Meerwein rearrangement of this exact compound are not extensively detailed in the available literature, the general mechanism involves the protonation of the carbonyl oxygen, followed by the formation of a carbocation at the spiro-carbon. This intermediate can then undergo a skeletal reorganization to alleviate ring strain and form a more stable, often fused, ring system. The outcome of such rearrangements is highly dependent on the substitution pattern and the reaction conditions.

Dienone-Phenol Rearrangements and Related Transformations

A more prominently documented rearrangement for spirodienone systems is the dienone-phenol rearrangement. This acid-catalyzed reaction typically involves the conversion of a cyclohexadienone into a stable phenol (B47542). wikipedia.org The driving force for this transformation is the formation of a thermodynamically favorable aromatic ring. youtube.comyoutube.com

In the context of spiro[4.5]decane systems, a related rearrangement has been observed where a 6-hydroxybicyclo[4.4.0]deca-1,4-dien-3-one, under the influence of boron trifluoride–ether complex, rearranges to form a mixture of products, one of which is a spiro[4.5]dec-7-ene-6,9-dione. rsc.org This highlights the propensity of these systems to undergo skeletal changes to achieve greater stability. The mechanism of the dienone-phenol rearrangement generally proceeds through protonation of the carbonyl oxygen, followed by a 1,2-migration of a substituent to an adjacent electron-deficient carbon. wikipedia.orgic.ac.uk The migratory aptitude of different groups can influence the product distribution.

A plausible mechanistic pathway for a dienone-phenol type rearrangement in a substituted spiro[4.5]deca-2,6-dien-1-one system is outlined below:

StepDescriptionIntermediate/Product
1Protonation of the carbonyl oxygen by an acid catalyst.Formation of a resonance-stabilized oxonium ion.
2Formation of a tertiary carbocation at the spiro-carbon.A key reactive intermediate.
31,2-Alkyl shift (ring expansion or migration of the methyl group).Formation of a new carbocationic intermediate.
4Deprotonation.Formation of the final rearranged phenolic product.

Isomerization Reactions

Isomerization reactions in this compound systems can be triggered by both acidic and basic conditions, leading to the migration of the double bonds within the cyclohexadienone ring. Under acidic conditions, protonation can facilitate the formation of various resonance-stabilized carbocationic intermediates, which upon deprotonation at different sites, can yield isomeric dienones. Similarly, basic conditions can promote the formation of enolates, which can then be protonated to give different isomers. The specific isomeric products formed will depend on the relative thermodynamic stabilities of the possible isomers and the kinetics of the proton transfer steps.

Functionalization and Derivatization Strategies

Regioselective Alkylation and Acylation of the Spirodienone Core

The regioselective functionalization of the spirodienone core is a key strategy for introducing new chemical entities. While specific protocols for the alkylation and acylation of this compound are not extensively reported, general principles of enolate chemistry can be applied. The generation of an enolate under basic conditions would create a nucleophilic center that can react with alkyl or acyl halides. The regioselectivity of this reaction (i.e., whether the reaction occurs at the α-carbon or the γ-carbon of the conjugated system) would be influenced by factors such as the nature of the base, the solvent, the temperature, and the electrophile.

Reaction TypeReagentsPotential Product(s)Key Considerations
AlkylationBase (e.g., LDA), Alkyl halide (R-X)α- and/or γ-alkylated spirodienoneKinetic vs. thermodynamic control, steric hindrance.
AcylationBase, Acyl halide (RCO-X) or anhydrideα- and/or γ-acylated spirodienoneO-acylation vs. C-acylation, choice of acylating agent.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Connectivity Assignments (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For 6-Methylspiro[4.5]deca-2,6-dien-1-one, both ¹H and ¹³C NMR would provide crucial information for assigning the location of protons and carbons, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the vinylic, allylic, and aliphatic protons. The protons on the cyclopentenone ring (H2 and H3) would appear in the olefinic region, typically downfield due to the influence of the carbonyl group. The single proton on the cyclohexadiene ring (H7) would also be in this region but influenced by the adjacent methyl group. The methyl group protons (C6-CH₃) would likely appear as a singlet or a narrow multiplet in the upfield vinylic methyl region. The four methylene (B1212753) groups (-CH₂-) in the cyclohexadiene ring would produce complex multiplets in the aliphatic region of the spectrum.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would definitively confirm the presence of 11 unique carbon atoms. The most downfield signal would correspond to the carbonyl carbon (C1) of the α,β-unsaturated ketone. The four olefinic carbons (C2, C3, C6, C7) would resonate in the characteristic range for sp²-hybridized carbons. The quaternary spiro carbon (C5) would exhibit a unique chemical shift. The remaining signals would include the methyl carbon and the four sp³-hybridized methylene carbons.

While specific, experimentally verified data is scarce, predicted chemical shifts provide a basis for structural confirmation.

Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift Range (ppm)Expected Multiplicity
H2 / H36.0 - 7.5Doublet, Multiplet
H75.0 - 5.5Multiplet
C6-CH₃1.7 - 2.0Singlet / narrow multiplet
-CH₂- (allylic)2.2 - 2.8Multiplet
-CH₂- (aliphatic)1.5 - 2.2Multiplet

Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift Range (ppm)
C1 (C=O)195 - 210
C2 / C3125 - 160
C6 / C7120 - 140
C5 (Spiro)45 - 60
-CH₂-20 - 40
-CH₃15 - 25

Mass Spectrometry Techniques for Molecular Ion and Fragmentation Pattern Analysis (e.g., GC-MS, HRMS-ESI)

Mass spectrometry (MS) is used to determine the molecular weight and elemental formula of a compound and to gain structural insights from its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique would separate the compound from any impurities before it enters the mass spectrometer. The electron ionization (EI) mass spectrum would show a molecular ion (M⁺) peak corresponding to the mass of the molecule. For C₁₁H₁₄O, the expected integer mass is 162 g/mol . nih.gov The fragmentation pattern would be key to confirming the structure. Common fragmentation pathways for cyclic ketones include α-cleavage (cleavage of the bond adjacent to the carbonyl group) and rearrangements like the McLafferty rearrangement, if a transferable gamma-hydrogen is present.

High-Resolution Mass Spectrometry (HRMS-ESI): HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental formula. The calculated exact mass for C₁₁H₁₄O is 162.1045 g/mol . nih.gov Observing a molecular ion with this precise mass would provide strong evidence for the compound's formula.

Expected Mass Spectrometry Data for this compound

ParameterExpected ValueTechnique
Molecular FormulaC₁₁H₁₄OHRMS
Integer Molecular Weight162GC-MS
Exact Mass [M+H]⁺163.1117HRMS-ESI
Key Fragmentation Ions (m/z)Loss of CO (m/z 134), loss of CH₃ (m/z 147), retro-Diels-Alder fragmentsGC-MS (EI)

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum of this compound would be dominated by absorptions corresponding to its α,β-unsaturated ketone and carbon-carbon double bonds. The most prominent feature would be a strong, sharp absorption band for the carbonyl (C=O) group. Because the ketone is conjugated with a C=C double bond, this stretching vibration is expected to appear at a lower frequency (around 1665-1685 cm⁻¹) compared to a saturated ketone (typically 1715 cm⁻¹). libretexts.org Other key absorptions would include C=C stretching vibrations in the 1600-1650 cm⁻¹ region and sp² C-H stretching just above 3000 cm⁻¹.

Predicted IR Absorption Frequencies for this compound

Functional GroupVibrational ModeExpected Frequency (cm⁻¹)Intensity
C-H (sp²)Stretch3010 - 3100Medium
C-H (sp³)Stretch2850 - 3000Medium
C=O (Conjugated Ketone)Stretch1665 - 1685Strong
C=CStretch1600 - 1650Medium-Weak

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the gold standard for molecular structure determination, providing precise coordinates of each atom in the solid state. This technique allows for the unambiguous confirmation of connectivity, configuration, and conformation, including bond lengths, bond angles, and torsional angles. mkuniversity.ac.in

For a spirocyclic compound like this compound, a crystal structure would definitively establish the relative orientation of the five- and six-membered rings, which are typically near-perpendicular to each other around the spirocyclic junction. acs.org It would also confirm the stereochemistry at the spiro center if the compound were chiral and resolved.

As of now, a published crystal structure for this compound is not available in the public domain. If a suitable single crystal were to be grown, this technique would provide the ultimate proof of its three-dimensional structure. researchgate.net

Computational and Theoretical Chemistry in Spirodienone Research

Density Functional Theory (DFT) for Mechanistic Insights and Electronic Structure Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of spirodienone research, DFT calculations are instrumental in understanding the thermodynamics and electronic properties of these molecules. For instance, studies on complex spirodienones, such as those found in lignin, have utilized DFT to determine the relative stabilities of various stereoisomers. osti.gov

By calculating the enthalpies and Gibbs free energies of different isomers of a guaiacyl spirodienone, researchers have been able to identify thermodynamically preferred structures. osti.gov These calculations revealed that the stability of spirodienone trimers varies significantly with their stereochemistry, with some isomers being more energetically favorable than others. osti.gov This type of analysis is crucial for predicting the stereochemical composition of naturally occurring spirodienones. osti.gov

Furthermore, DFT is employed to analyze the electronic properties of spirodienones, such as the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). osti.gov The locations of these frontier orbitals are key to understanding a molecule's reactivity. For example, in some stable spirodienone stereoisomers, the HOMO is concentrated on one ring system while the LUMO is confined to another, which has implications for their chemical behavior. osti.gov Theoretical investigations into various spiro compounds have also leveraged DFT to elucidate the mechanisms governing their absorption processes and to correlate calculated electronic properties with experimental observations. nih.gov

The table below illustrates the kind of data that can be generated from DFT calculations on different stereoisomers of a model spirodienone, highlighting the variations in their thermodynamic properties.

StereoisomerRelative Enthalpy (kcal/mol)Relative Gibbs Free Energy (kcal/mol)
Isomer A0.000.00
Isomer B1.251.10
Isomer C2.502.35
Isomer D3.753.60

This table is illustrative and based on the types of findings in DFT studies of complex spirodienones.

Molecular Modeling and Conformational Analysis

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. A key aspect of molecular modeling is conformational analysis, which involves identifying the preferred three-dimensional arrangements of a molecule. For a spirocyclic system like 6-Methylspiro[4.5]deca-2,6-dien-1-one, which consists of a five-membered ring fused to a six-membered ring at a single carbon atom, conformational analysis is vital for understanding its physical and chemical properties.

The spiro[4.5]decane framework can adopt various conformations, and the presence of double bonds and a methyl group in this compound introduces further complexity. Molecular mechanics calculations and molecular dynamics simulations are commonly used to explore the potential energy surface of such molecules and identify low-energy conformers. researchgate.net These methods can reveal the most stable spatial arrangements of the rings and substituents, which in turn influence the molecule's reactivity and interactions with other molecules.

The following table provides a hypothetical summary of a conformational analysis for this compound, illustrating how different conformers might vary in energy and population at equilibrium.

ConformerRing Pucker (Six-membered)Ring Pucker (Five-membered)Relative Energy (kcal/mol)Boltzmann Population (%)
IChairEnvelope0.075.2
IITwist-BoatTwist1.514.8
IIIChairTwist2.510.0

This table is a hypothetical representation of data from a conformational analysis.

Prediction of Chemical Reactivity and Stereoselectivity

A significant application of computational chemistry in the study of spirodienones is the prediction of their chemical reactivity and the stereoselectivity of their reactions. By modeling reaction pathways and calculating the energies of transition states, chemists can anticipate which products are likely to form and in what proportions. rsc.org

For reactions involving the formation of spirodienones, computational studies can elucidate the regio- and stereoselectivity of the cyclization process. For example, in the oxidation of 2,14-dithiacalix bohrium.comarene, DFT calculations, in conjunction with experimental results, helped to explain the selective formation of a specific spiro derivative. rsc.org Such computational models can assess the activation barriers for different reaction pathways, thereby predicting the kinetically favored product.

Computational analysis is also crucial for understanding and predicting the stereoselective synthesis of complex molecules. emich.edu In the context of this compound, theoretical models could be used to predict the facial selectivity of nucleophilic additions to the carbonyl group or electrophilic additions to the double bonds. By calculating the energies of the diastereomeric transition states, one can predict which stereoisomer of the product will be formed preferentially. These predictions are invaluable for the rational design of asymmetric syntheses. rsc.org

The table below presents a simplified, hypothetical example of how computational methods can be used to predict the stereochemical outcome of a reaction involving a spirodienone.

Reaction PathwayTransition State Energy (kcal/mol)Predicted Product Ratio (A:B)
Attack from face A15.295 : 5
Attack from face B17.0

This table is a hypothetical illustration of data used to predict stereoselectivity.

Research Frontiers and Advanced Applications of Spirodienones

Applications in Advanced Materials Science

The rigid and defined stereochemistry of spiro compounds makes them attractive candidates for the construction of highly ordered molecular systems. While research specifically detailing the applications of 6-Methylspiro[4.5]deca-2,6-dien-1-one in advanced materials is nascent, the broader class of spiro compounds provides a strong indication of its potential.

Spiro Compounds as Building Blocks for Specialty Polymers and Liquid Crystals

The unique geometry of spirocyclic structures can impart desirable properties to polymers, such as increased thermal stability, enhanced solubility, and high glass transition temperatures. The incorporation of the spiro[4.5]decane framework can disrupt chain packing, leading to amorphous polymers with improved processability. Furthermore, the inherent chirality of many spiro compounds can be exploited to create specialty polymers with chiroptical properties, which are of interest for applications in optical devices and chiral separations.

In the realm of liquid crystals, the non-planar nature of spiro compounds can be leveraged to design novel mesogens. While specific studies on this compound are not extensively documented, related spiro[3.3]heptan-2-one derivatives have been explored for their use in nematic liquid crystal mixtures. This suggests that the spiro[4.5]decadienone core could be functionalized to create molecules with the specific shape anisotropy required for liquid crystalline behavior, potentially leading to new materials for display technologies and optical switching.

Potential for Complexation with Metal Ions and Resulting Optical Properties

The dienone functionality within this compound presents potential coordination sites for metal ions. The carbonyl oxygen and the π-systems of the double bonds could act as ligands, forming coordination complexes with a variety of metals. The formation of such complexes would be expected to significantly alter the electronic structure of the spirodienone, leading to changes in its optical properties, such as absorption and emission spectra.

This opens up possibilities for the development of novel sensors, where the binding of a specific metal ion could trigger a detectable colorimetric or fluorescent response. Moreover, the rigid spirocyclic framework could influence the coordination geometry around the metal center, potentially leading to complexes with unique catalytic or photophysical properties. Further research into the coordination chemistry of this compound is warranted to explore these promising avenues.

Role in Complex Natural Product Synthesis

The spiro[4.5]decane skeleton is a common motif in a variety of biologically active natural products. The strategic use of spirodienone intermediates, such as this compound, provides a powerful tool for the stereocontrolled synthesis of these complex molecular architectures.

Strategies for Incorporating Spirodienone Scaffolds into Bioactive Molecules

The dienone system in this compound offers a wealth of opportunities for synthetic transformations. The conjugated double bonds can participate in various cycloaddition reactions, such as the Diels-Alder reaction, to rapidly construct polycyclic systems. The carbonyl group can be subjected to nucleophilic addition, reduction, or conversion to other functional groups.

For instance, the synthesis of various substituted 2-azaspiro[4.5]deca-6,9-dien-8-ones has been achieved through multi-component condensation reactions, highlighting the utility of the spirodienone core in building nitrogen-containing heterocyclic systems. researchgate.net Furthermore, oxidative spiroannulation of phenolic precursors represents a common strategy to generate the spirodienone core, which can then be elaborated into more complex structures. mdpi.com

Synthesis of Chiral Intermediates for Pharmaceutical and Agrochemical Targets

The generation of enantiomerically pure compounds is of paramount importance in the pharmaceutical and agrochemical industries. The spirocyclic framework of this compound can serve as a chiral scaffold for the synthesis of stereochemically defined intermediates. Asymmetric synthesis methodologies, including catalytic enantioselective reactions, can be employed to prepare chiral spiro[4.5]decane derivatives. mdpi.com

These chiral building blocks can then be transformed into a variety of target molecules. While specific examples starting from this compound are not extensively reported, the general strategy of utilizing chiral spirocyclic intermediates is well-established for the synthesis of various active pharmaceutical ingredients. nih.gov The inherent functionality of the spirodienone allows for the introduction of diverse substituents, enabling the generation of a library of chiral compounds for biological screening.

Emerging Applications in Chemical Biology

Chemical biology seeks to understand and manipulate biological systems using chemical tools. The unique structural and electronic properties of spirodienones position them as promising candidates for the development of novel probes and modulators of biological processes.

While direct applications of this compound in chemical biology are still emerging, the broader class of spirocyclic compounds has found utility in this field. For example, spirocyclic scaffolds have been incorporated into fluorescent probes for the detection of specific analytes or for imaging biological structures. The rigid nature of the spiro framework can help to minimize non-radiative decay pathways, leading to brighter and more photostable fluorophores.

Furthermore, the reactivity of the dienone moiety could be harnessed to design activity-based probes for enzyme profiling. These probes could covalently bind to the active site of specific enzymes, allowing for their identification and characterization in complex biological samples. The development of such tools based on the this compound scaffold could provide valuable insights into cellular function and disease mechanisms. The potential for this compound to serve as a pharmacophoric scaffold in drug discovery is also an area of active interest, with the cyclohexadienone moiety being recognized for its association with biological activity in some contexts. researchgate.net

Future Outlook and Challenges in 6 Methylspiro 4.5 Deca 2,6 Dien 1 One Chemistry

Innovation in Sustainable and Efficient Synthetic Routes

The future of synthesizing spiro[4.5]deca-2,6-dien-1-one and its analogs is increasingly geared towards green and sustainable principles, moving away from conventional methods that often rely on stoichiometric, hazardous oxidants. rsc.orgrsc.org A significant area of innovation lies in the adoption of electrosynthesis, a technique that utilizes electrons as a "clean" oxidant, thereby minimizing waste. rsc.orgrsc.org Electrochemical dearomative spirocyclization, particularly when performed in a continuous flow setup, has emerged as a greener, more sustainable process. rsc.org This method offers advantages such as reduced safety risks, shorter reaction times, and enhanced scalability. rsc.org

Another key innovation is the use of microwave-assisted organic synthesis (MAOS). researchgate.netrsc.orgnih.gov This technique significantly accelerates reaction rates and improves yields compared to conventional heating. nih.govmdpi.com For the synthesis of complex spiro heterocycles, microwave irradiation has proven to be a powerful tool, often leading to higher quality products in a fraction of the time. researchgate.netmdpi.com The combination of microwave assistance with multicomponent reactions represents a particularly efficient strategy for building molecular complexity in a single step. rsc.orgnih.gov

Furthermore, the development of synthetic protocols that use environmentally benign solvents, such as water or ethanol, or proceed under solvent-free conditions, is a critical aspect of sustainable chemistry. mdpi.comrsc.org These approaches, coupled with the use of reusable catalysts like metal-organic frameworks (MOFs), are paving the way for more economical and ecologically responsible production of spirodienones. rsc.org

Table 1: Comparison of Synthetic Methodologies for Spirodienones
MethodologyKey AdvantagesChallengesRepresentative References
Electrosynthesis (in Flow)Uses clean oxidant (electrons), minimal electrolytes, scalable, short reaction times. rsc.orgrsc.orgRequires specialized equipment, optimization of electrochemical parameters. rsc.orgrsc.org
Microwave-Assisted SynthesisDrastically reduced reaction times, improved yields, higher product purity. nih.govmdpi.comScalability can be an issue, potential for localized overheating. researchgate.netrsc.orgmdpi.com
Green Catalysis (e.g., MOFs)Reusable catalysts, use of benign solvents (e.g., water), high thermal stability. rsc.orgCatalyst synthesis and characterization, potential for leaching. rsc.org

Development of Novel Catalytic Systems with Enhanced Selectivity and Atom Economy

Achieving high levels of selectivity and atom economy is a central challenge in the synthesis of complex molecules like 6-Methylspiro[4.5]deca-2,6-dien-1-one. The development of novel catalytic systems is at the forefront of addressing this challenge. A promising strategy involves the synergistic integration of photocatalysis and organocatalysis to construct spiro[4.5]decane frameworks. mdpi.com This dual catalytic approach can achieve remarkable levels of diastereoselectivity (up to 99:1) and 100% atom conversion, embodying the principles of green chemistry by operating under mild, metal-free conditions. mdpi.com

Metal-catalyzed reactions also continue to evolve. For instance, gold(I)-catalyzed vinylogous Conia-ene reactions have been developed for the synthesis of functionalized spiro[4.5]decanes. researchgate.net These methods are noted for their mild reaction conditions and high atom economy. researchgate.net Similarly, metal-organic frameworks (MOFs), such as MIL-101(Cr), are being explored as highly efficient and reusable heterogeneous catalysts for constructing spirocyclic systems. rsc.org Their high thermal stability and the ease with which they can be separated and reused make them attractive for sustainable industrial applications. rsc.org The design of functional catalysts that can utilize molecular oxygen for oxidation reactions also represents a significant innovation, potentially replacing harsher chemical oxidants. bioengineer.org

Table 2: Overview of Advanced Catalytic Systems for Spiro Compound Synthesis
Catalytic SystemKey FeaturesSelectivity/EconomyRepresentative References
Synergistic Photocatalysis & OrganocatalysisMetal-free, mild conditions. mdpi.comHigh diastereoselectivity (up to 99:1), 100% atom conversion. mdpi.com mdpi.com
Gold(I) CatalysisMild conditions, broad substrate scope. researchgate.netHigh atom economy. researchgate.net researchgate.net
Metal-Organic Frameworks (MOFs)Heterogeneous, reusable, thermally stable. rsc.orgHigh yields, low catalyst loading. rsc.org rsc.org

Deeper Mechanistic Understanding and Stereocontrol in Complex Transformations

A profound understanding of reaction mechanisms is crucial for designing synthetic routes that provide precise control over the three-dimensional arrangement of atoms (stereocontrol). In the synthesis of spiro[4.5]decane derivatives, mechanistic investigations are uncovering the subtleties of complex transformations. For example, in the synergistic photocatalytic and organocatalytic [3+2] cycloaddition, a plausible mechanism involves the interaction of starting materials with a chiral phosphoric acid catalyst to guide the stereochemical outcome. mdpi.com

Stereocontrol can also be achieved through powerful intramolecular reactions. The Claisen rearrangement has been employed to construct multi-functionalized spiro[4.5]decanes, affording the product as a single diastereomer in excellent yield. nih.gov This high level of stereoselectivity is a key feature for the total synthesis of complex natural products containing the spiro[4.5]decane core. nih.gov Such detailed mechanistic insights and the development of highly stereoselective reactions are essential for producing enantiomerically pure spirodienones, which is often a requirement for pharmaceutical applications.

Expansion of the Chemical Space and Functional Diversity of Spirodienones

Expanding the variety of spirodienone structures available to researchers is a key goal for discovering new functionalities and applications. Future efforts will focus on developing synthetic methods that allow for the incorporation of diverse functional groups and heteroatoms into the spiro[4.5]decane framework.

Methodologies that facilitate the synthesis of derivatives such as 2-amino-spiro[4.5]decane-6-ones open avenues to new classes of compounds with potential biological activity. mdpi.com The ability to use substrates containing different ring sizes or heteroaromatic systems (like thiophene) in these reactions further enables the synthesis of a wide range of spirocyclic compounds. mdpi.com Additionally, the development of tandem reactions, such as the Michael addition/Thorpe-Ziegler cyclization, provides atom-efficient access to novel thiaspiro[4.5]decanes, incorporating sulfur into the spirocyclic core. researchgate.net By continually pushing the boundaries of synthetic methodology, chemists can generate vast libraries of functionally diverse spirodienones for screening in drug discovery and materials science.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.